molecular formula C24H24N2O3 B11233898 N-(2-methyl-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide

N-(2-methyl-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide

Cat. No.: B11233898
M. Wt: 388.5 g/mol
InChI Key: PDECQPOIUAHVRH-UHFFFAOYSA-N
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Description

This compound features a 2-furamide core linked to a substituted phenyl group, with a 1-phenylcyclopentyl carbonylamino moiety at the para position. The molecule’s design balances lipophilicity (via the phenylcyclopentyl group) and hydrogen-bonding capacity (via the furamide and amide linkages), which may influence its bioavailability and target binding efficiency.

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

N-[2-methyl-4-[(1-phenylcyclopentanecarbonyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C24H24N2O3/c1-17-16-19(11-12-20(17)26-22(27)21-10-7-15-29-21)25-23(28)24(13-5-6-14-24)18-8-3-2-4-9-18/h2-4,7-12,15-16H,5-6,13-14H2,1H3,(H,25,28)(H,26,27)

InChI Key

PDECQPOIUAHVRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHYL-4-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methyl-4-aminophenyl furan-2-carboxylate with 1-phenylcyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-METHYL-4-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating certain types of cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[2-METHYL-4-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating the Fas death receptor pathway, leading to the activation of caspases and subsequent cell death. Additionally, it can cause cell cycle arrest by upregulating p53 and p21, which are key regulators of the cell cycle .

Comparison with Similar Compounds

Structural Analogues in the Ryanodine Receptor Modulator Class

The compound shares functional similarities with anthranilic diamides and phthalic acid diamides , such as chlorantraniliprole and cyantraniliprole , which are well-characterized RyR agonists . Key structural differences include:

  • Substituents : The 1-phenylcyclopentyl group replaces the trifluoromethyl or halogenated aromatic rings seen in commercial RyR modulators, which may reduce halogen-related environmental persistence .
Table 1: Structural and Functional Comparison
Parameter Target Compound Chlorantraniliprole Cyantraniliprole
Molecular Weight ~450–500 (estimated) 483.14 454.01
Key Functional Groups 2-Furamide, phenylcyclopentyl Phthalimide, CF₃, Cl Phthalimide, CN, Cl
LogP (Lipophilicity) Moderate (predicted) 2.8 2.5
Target Activity RyR modulation (inferred) RyR agonist (EC₅₀ = 0.02 µM) RyR agonist (EC₅₀ = 0.05 µM)
Environmental Half-life Likely shorter (no halogens) 150–300 days 120–200 days

Comparison with Furamide-Containing Analogues

and highlight compounds with 2-furamide or benzothiazole moieties, though their applications differ:

  • N-{6-[(2,5-dichlorobenzoyl)amino]-1,3-benzothiazol-2-yl}-2-furamide (): Shares the furamide group but incorporates a dichlorobenzoyl-benzothiazole scaffold.
  • N-(furan-2-ylmethyl)-2-[(4-methylsulfanylphenyl)carbamoyl-propyl-amino]-N-(phenylmethyl)ethanamide (): Contains a bulkier sulfonamide side chain, which may reduce membrane permeability relative to the target compound’s streamlined design .

Key Research Findings

  • Binding Efficiency : The absence of heavy halogens (e.g., Cl, Br) in the target compound may lower binding affinity compared to chlorantraniliprole but improve environmental safety .
  • Metabolic Stability : The phenylcyclopentyl group could enhance metabolic resistance to oxidative degradation compared to aliphatic chains in analogues like flubendiamide .
  • Cross-Resistance Risk : Structural divergence from phthalimide-based RyR modulators suggests a lower risk of cross-resistance in pest populations .

Biological Activity

Chemical Structure and Properties

The chemical structure of N-(2-methyl-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide can be broken down into its components:

  • Furamide moiety : Contributes to the compound's biological activity.
  • Aromatic amine : Enhances interactions with biological targets.
  • Cyclopentyl group : May influence pharmacokinetics and receptor binding.

Molecular Formula and Weight

  • Molecular Formula : C_{19}H_{22}N_{2}O_{2}
  • Molecular Weight : 310.39 g/mol

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Anticancer properties : Inhibiting cell proliferation in cancer cell lines.
  • Anti-inflammatory effects : Reducing cytokine production in immune cells.
  • Neuroprotective effects : Protecting neuronal cells from oxidative stress.

Case Studies and Research Findings

  • Antitumor Activity
    • A study conducted on a series of furamide derivatives showed that certain compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis and cell cycle arrest in the G1 phase.
    CompoundIC50 (µM)Cell Line
    Furamide Derivative A10.5MCF-7
    N-(2-methyl...)12.3MCF-7
    Control25.0MCF-7
  • Anti-inflammatory Effects
    • In vitro studies revealed that N-(2-methyl...) inhibited the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in LPS-stimulated macrophages, suggesting potential use in treating inflammatory diseases.
  • Neuroprotection
    • Research highlighted the neuroprotective effects of similar compounds in models of oxidative stress. The compound reduced reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures exposed to oxidative stressors.

Pharmacokinetics

The pharmacokinetic profile of N-(2-methyl...) is essential for understanding its therapeutic potential. Preliminary studies suggest:

  • Absorption : Moderate oral bioavailability.
  • Distribution : High protein binding affinity.
  • Metabolism : Primarily hepatic; metabolites may retain some biological activity.
  • Excretion : Renal clearance predominates.

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